molecular formula C19H19ClN4O5S2 B2991277 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 533872-33-2

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2991277
CAS RN: 533872-33-2
M. Wt: 482.95
InChI Key: UOOKIDXYUQENPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19ClN4O5S2 and its molecular weight is 482.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Pharmacological Applications

  • Activation of Soluble Guanylyl Cyclase (sGC)

    Anthranilic acid derivatives related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide have been studied for their ability to activate sGC, an enzyme involved in cellular signaling pathways. These compounds, including HMR1766 (ataciguat sodium), activate sGC in a concentration-dependent manner. Such activation is enhanced by oxidizing agents, suggesting a potential mechanism for vasodilation and blood pressure reduction. This research illustrates the compound's role in modulating cardiovascular functions through sGC activation (Schindler et al., 2006).

  • Antimicrobial and Anticancer Activity

    Derivatives of 1,3,4-oxadiazole, which include the core structure of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown efficacy in inhibiting the growth of various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents for treating infections and cancer (Patel et al., 2009), (Avagyan et al., 2020).

  • Cytotoxic and Pro-apoptotic Effects

    Research on sulfonamide derivatives incorporating elements of the chemical structure of interest has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies suggest the compound's utility in cancer research, particularly in identifying new molecules with pro-apoptotic effects that can selectively target cancer cells without affecting healthy tissues (Ghorab et al., 2015), (Yılmaz et al., 2015).

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O5S2/c1-11-9-24(10-12(2)28-11)31(26,27)14-5-3-13(4-6-14)17(25)21-19-23-22-18(29-19)15-7-8-16(20)30-15/h3-8,11-12H,9-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKIDXYUQENPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.